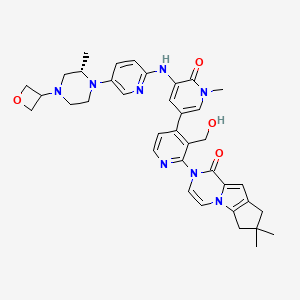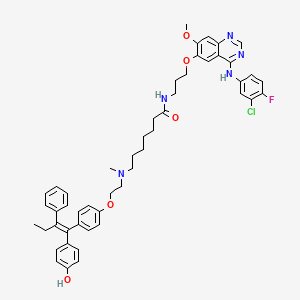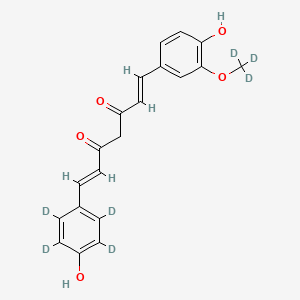
(2E)-Demethoxy Curcumin-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Demethoxycurcumin-d7 is a deuterated form of demethoxycurcumin, a naturally occurring curcuminoid found in turmeric (Curcuma longa). This compound is structurally similar to curcumin but lacks one methoxy group on the aromatic ring. The deuterated form, Demethoxycurcumin-d7, is used in scientific research to study the pharmacokinetics and metabolic pathways of demethoxycurcumin due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Demethoxycurcumin-d7 typically involves the deuteration of demethoxycurcumin. One common method is the hydrogen-deuterium exchange reaction, where demethoxycurcumin is treated with deuterium gas (D2) in the presence of a palladium catalyst. This reaction replaces the hydrogen atoms with deuterium atoms, resulting in Demethoxycurcumin-d7.
Industrial Production Methods
Industrial production of Demethoxycurcumin-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to achieve high yields and purity of the deuterated compound.
Analyse Chemischer Reaktionen
Types of Reactions
Demethoxycurcumin-d7 undergoes various chemical reactions, including:
Oxidation: Demethoxycurcumin-d7 can be oxidized to form quinone derivatives.
Reduction: It can be reduced to tetrahydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Demethoxycurcumin-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study the metabolic pathways of demethoxycurcumin.
Biology: Investigated for its anti-inflammatory and antioxidant properties.
Medicine: Studied for its potential therapeutic effects in cancer treatment and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
Demethoxycurcumin-d7 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antioxidant: Scavenges reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells by modulating signaling pathways such as the Akt and Smad pathways.
Vergleich Mit ähnlichen Verbindungen
Demethoxycurcumin-d7 is compared with other curcuminoids such as:
Curcumin: The parent compound with two methoxy groups.
Bisdemethoxycurcumin: Lacks both methoxy groups on the aromatic rings.
Tetrahydrocurcumin: A reduced form of curcumin.
Uniqueness
Demethoxycurcumin-d7 is unique due to its deuterated nature, which makes it a valuable tool in pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and analysis using mass spectrometry, providing insights into the metabolism and bioavailability of demethoxycurcumin.
Conclusion
Demethoxycurcumin-d7 is a valuable compound in scientific research, offering unique advantages in studying the pharmacokinetics and metabolic pathways of demethoxycurcumin. Its various chemical reactions, therapeutic potential, and comparison with similar compounds highlight its significance in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C20H18O5 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
(1E,6E)-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-7-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+/i1D3,2D,3D,7D,8D |
InChI-Schlüssel |
HJTVQHVGMGKONQ-MJNFMBQPSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC([2H])([2H])[2H])[2H])[2H])O)[2H] |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



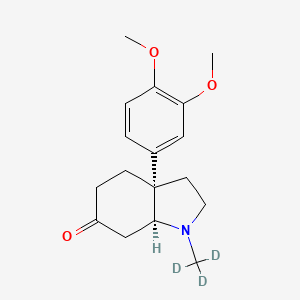
![4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate](/img/structure/B12421601.png)

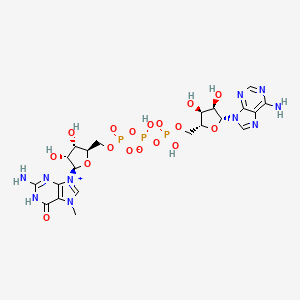
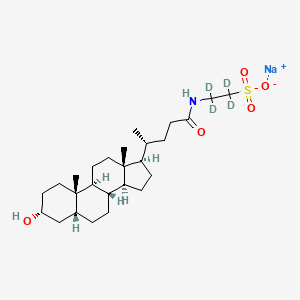
![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)
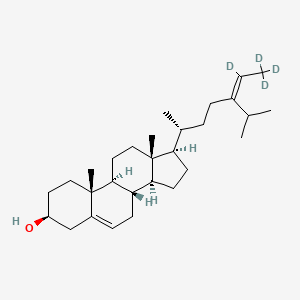

![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)

